3-Chloro-4-methyl-2-thiophenecarbonyl chloride

Übersicht

Beschreibung

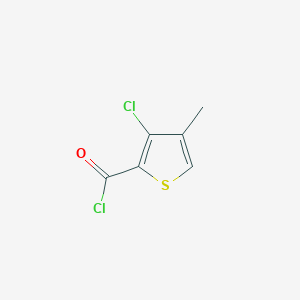

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is an organic compound with the molecular formula C6H4Cl2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of both a chloro and a methyl group on the thiophene ring, as well as a carbonyl chloride functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride typically involves the chlorination of 4-methyl-2-thiophenecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride. The reaction can be represented as follows:

4-Methyl-2-thiophenecarboxylic acid+Thionyl chloride→3-Chloro-4-methyl-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-methyl-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thiols: Formed by reaction with thiols.

Alcohols: Formed by reduction of the carbonyl chloride group.

Carboxylic Acids: Formed by oxidation of the methyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is classified as an acyl chloride, characterized by its electrophilic carbonyl group. This electrophilicity facilitates nucleophilic substitution reactions, making it a valuable building block in organic synthesis. The compound can react with various nucleophiles, leading to the formation of diverse derivatives that have potential applications in medicinal chemistry and materials science .

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : The compound is widely used as an intermediate in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. It plays a crucial role in constructing complex molecular architectures necessary for drug development .

2. Biology

- Modification of Biomolecules : In biological research, this compound is utilized for modifying biomolecules, aiding in the synthesis of biologically active molecules that can interact with proteins and nucleic acids.

3. Medicine

- Drug Development : This compound serves as a building block for the development of various therapeutic agents. Its derivatives are being investigated for their potential use in treating inflammatory diseases and infections due to their antimicrobial properties .

4. Industry

- Production of Specialty Chemicals : In industrial applications, it is employed to produce specialty chemicals that possess unique properties tailored for specific applications.

The biological activities of this compound extend beyond simple chemical reactions:

| Activity Type | Mechanism/Target | Potential Applications |

|---|---|---|

| Thromboxane Synthetase Inhibition | Inhibition of thromboxane A2 synthesis | Cardiovascular diseases |

| Antimicrobial | Disruption of bacterial membranes | Treatment of bacterial infections |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Chronic inflammatory diseases |

Case Study Highlights

- Inhibition Studies : A study focusing on structure-activity relationships (SAR) demonstrated that modifications on the thiophene ring could enhance the inhibitory effects on thromboxane synthetase, suggesting avenues for developing more potent derivatives.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent in clinical settings .

Wirkmechanismus

The mechanism of action of 3-Chloro-4-methyl-2-thiophenecarbonyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methyl-2-thiophenecarbonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.

3-Chloro-2-thiophenecarbonyl chloride: Lacks the methyl substituent, affecting its chemical properties and uses.

2-Thiophenecarbonyl chloride: Lacks both the chloro and methyl substituents, making it less reactive and versatile.

Uniqueness

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is unique due to the presence of both chloro and methyl groups on the thiophene ring, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Biologische Aktivität

3-Chloro-4-methyl-2-thiophenecarbonyl chloride (CAS Number: 690632-13-4) is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its potential therapeutic applications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carbonyl chloride group and a methyl group. The presence of these functional groups can influence its reactivity and interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The carbonyl chloride functional group enhances its reactivity towards nucleophiles, which can facilitate various biochemical interactions. Understanding these interactions is crucial for predicting the compound's behavior in biological systems.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Direct Chlorination : Chlorination of 4-methyl-2-thiophenecarboxylic acid using thionyl chloride.

- Vilsmeier-Haack Reaction : Utilizing phosphorus oxychloride and DMF to introduce the carbonyl chloride group.

These methods allow for the efficient production of the compound while maintaining high yields.

Antimicrobial Activity Study

A study examined the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial potential compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Research

Research on related thiophene compounds has shown promising anti-inflammatory effects in vitro. For instance, derivatives demonstrated significant inhibition of pro-inflammatory cytokine production in cell cultures, indicating their potential utility in treating inflammatory conditions .

Antitumor Activity Analysis

In another study focusing on thiophene derivatives, several compounds were tested for their cytotoxic effects on cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, providing a basis for further investigation into their use as anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected thiophene derivatives compared to this compound:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | 4–16 | Moderate | Promising |

| Thiophene Derivative A | 8–32 | High | Moderate |

| Thiophene Derivative B | 16–64 | Low | High |

Eigenschaften

IUPAC Name |

3-chloro-4-methylthiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPNWMUXJSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383232 | |

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-13-4 | |

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.